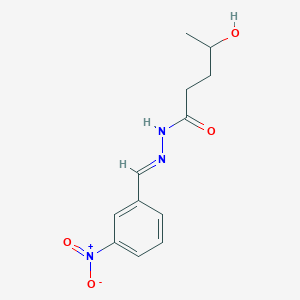![molecular formula C18H18N2O2 B5721340 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor. One common method is the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, the specific synthetic route would involve the appropriate selection of starting materials and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs efficient and scalable synthetic methodologies. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反应分析
Types of Reactions
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole ring may lead to the formation of benzoxazolone derivatives, while reduction may lead to the formation of benzoxazolidine derivatives.
科学研究应用
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 4,4’-Bis(2-benzoxazolyl)stilbene
Uniqueness
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct biological activities compared to other benzoxazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIQBFCKORDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
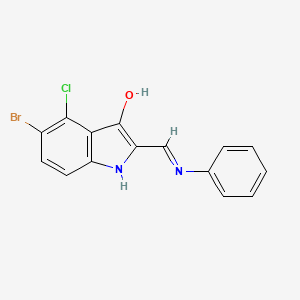
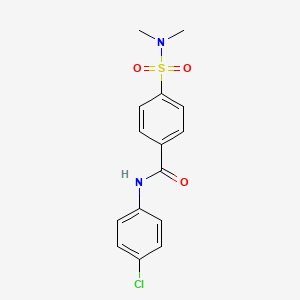
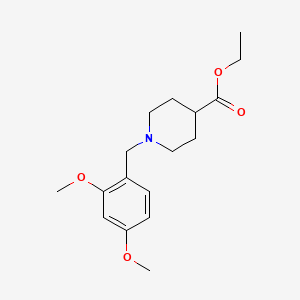
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)
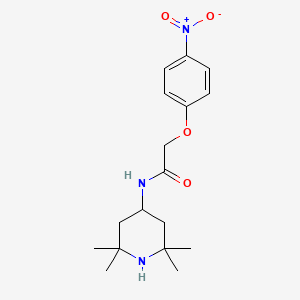
![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
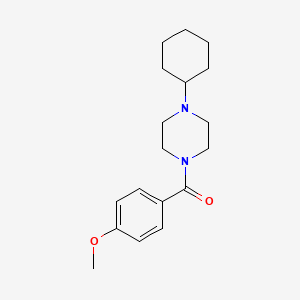
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)
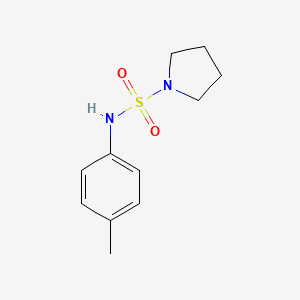
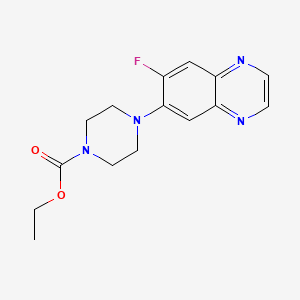
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
